REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Bi+3:6].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Bi+3].[N+:18]([O-:21])([OH:20])=[O:19].[Bi]=O>>[N+:18]([O-:21])([O-:20])=[O:19].[Bi+3:6].[N+:18]([O-:21])([O-:20])=[O:19].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1.2.3.4,7.8.9.10,^1:21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Bi+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Bi+3]
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
bismuth oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Bi]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
first at a low temperature (200° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |